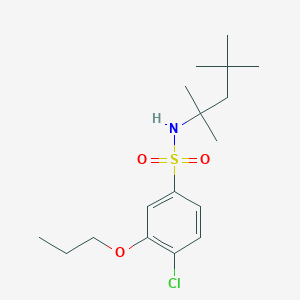
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research for many years. It is a potent inhibitor of chloride transport and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of chloride transporters, which are responsible for the movement of chloride ions across cell membranes. By inhibiting these transporters, 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide can alter the electrical properties of cells and affect a wide range of biological processes.
Biochemical and Physiological Effects:
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of chloride transport, the regulation of ion channels, and the modulation of cell volume. It has also been shown to affect the activity of enzymes and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide in lab experiments is its potency as an inhibitor of chloride transport. This makes it a valuable tool for studying the role of chloride channels in biological processes. However, 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide can also have non-specific effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride transport that can target specific channels or transporters. Another area of interest is the study of the effects of 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide on cancer cells, and its potential as a therapeutic agent for the treatment of cancer. Overall, the study of 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide and its effects on biological processes is an important area of research with many potential applications in medicine and biology.
Synthesemethoden
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide can be synthesized by reacting 3,5-dichloroaniline with tert-butylamine and ethyl chloroformate. The resulting product is then reacted with sodium sulfite to yield 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide. The synthesis of 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide is a complex process that requires careful attention to detail to ensure that the final product is pure and of high quality.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been used in a wide range of scientific research applications, including the study of chloride transport, cell volume regulation, and the regulation of ion channels. It has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the role of chloride channels in cancer cells.
Eigenschaften
IUPAC Name |
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3S/c1-5-24-17-7-6-15(11-16(17)18(2,3)4)25(22,23)21-14-9-12(19)8-13(20)10-14/h6-11,21H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPPDMAJBSONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)












